5-Bromo-6-(cyclopropylmethoxy)picolinic acid
Overview
Description
5-Bromo-6-(cyclopropylmethoxy)picolinic acid is a chemical compound with the molecular formula C10H10BrNO3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 5-bromo-2-methoxypyridine as a starting material . The cyclopropylmethoxy group can be introduced through a nucleophilic substitution reaction using cyclopropylmethanol under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-(cyclopropylmethoxy)picolinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and cyclopropylmethanol.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with cyclopropylmethanol yields this compound, while Suzuki-Miyaura coupling can produce various substituted pyridine derivatives .
Scientific Research Applications
5-Bromo-6-(cyclopropylmethoxy)picolinic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-6-(cyclopropylmethoxy)picolinic acid depends on its specific application. In biological systems, it may act as a ligand that binds to specific molecular targets, influencing biochemical pathways. The exact molecular targets and pathways involved would require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxypyridine: A similar compound with a methoxy group instead of a cyclopropylmethoxy group.
6-Bromopyridine-2-carboxylic acid: Another brominated pyridine derivative with a carboxylic acid group.
2-Bromo-5-methylpyridine: A compound with a methyl group instead of a cyclopropylmethoxy group.
Uniqueness
5-Bromo-6-(cyclopropylmethoxy)picolinic acid is unique due to the presence of both a bromine atom and a cyclopropylmethoxy group. This combination of functional groups can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Biological Activity
5-Bromo-6-(cyclopropylmethoxy)picolinic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. As a derivative of picolinic acid, this compound exhibits a unique structure characterized by the presence of a bromine atom and a cyclopropylmethoxy group, which contribute to its reactivity and biological interactions.
The molecular formula for this compound is C10H10BrNO3. The synthesis typically involves several steps, including the reaction of 5-bromo-6-chloronicotinic acid with cyclopropyl carbinol in the presence of a base such as potassium hydroxide. This reaction is often facilitated by microwave irradiation to enhance yield and reaction rates.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly cannabinoid receptors. Research indicates that this compound may act as an agonist or antagonist depending on the specific receptor subtype involved. This modulation of cannabinoid signaling pathways can influence physiological processes such as pain perception, appetite regulation, and potentially neuroprotection.
Pharmacological Potential
- Cannabinoid Receptor Modulation : The compound has shown promise in modulating cannabinoid receptors, which are crucial for various physiological responses. This activity suggests potential applications in pain management and appetite regulation.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of picolinic acids may possess antimicrobial properties, although specific data on this compound is limited.
- Neuroprotective Effects : There is emerging evidence that compounds in this class may exhibit neuroprotective effects, warranting further investigation into their potential use in neurodegenerative diseases.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds can be insightful:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
5-Bromo-2-methoxypyridine | Methoxy group instead of cyclopropyl | Moderate receptor interaction |
6-Bromopyridine-2-carboxylic acid | Carboxylic acid group | Antimicrobial properties |
2-Bromo-5-methylpyridine | Methyl group instead of cyclopropyl | Limited receptor activity |
Case Studies and Research Findings
Recent studies have explored the biological implications of picolinic acid derivatives:
- Study on Cannabinoid Receptors : A study indicated that modifications in the picolinic acid structure can significantly alter binding affinities to cannabinoid receptors, suggesting that this compound could be optimized for enhanced pharmacological effects.
- Antimicrobial Research : While specific studies on this compound are sparse, related compounds have demonstrated notable antimicrobial activity against Gram-negative bacteria, indicating potential for further exploration in this area .
Properties
IUPAC Name |
5-bromo-6-(cyclopropylmethoxy)pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c11-7-3-4-8(10(13)14)12-9(7)15-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEGUWFJPMYQQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=N2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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